molecular formula C36H28O6 B10828235 Neoprzewaquinone A

Neoprzewaquinone A

Cat. No.: B10828235
M. Wt: 556.6 g/mol
InChI Key: SXQCYGZVSVUMEL-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone is a natural product found in Salvia przewalskii with data available.

Properties

IUPAC Name

(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCYGZVSVUMEL-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Neoprzewaquinone A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a phenanthrenequinone (B147406) derivative isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), has emerged as a compound of significant interest in cancer and cardiovascular research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological mechanisms of this compound. It details the experimental protocols for its extraction and analysis, summarizes its quantitative biological activities, and visualizes its key signaling pathway, offering a valuable resource for researchers and drug development professionals.

Discovery and Isolation from Salvia miltiorrhiza

Salvia miltiorrhiza, a staple in traditional Chinese medicine, is a rich source of bioactive compounds. Among these are phenanthrenequinone derivatives, including this compound, which have been investigated for their therapeutic potential. The isolation of these compounds is a critical first step in their characterization and subsequent development into potential therapeutic agents.

General Isolation Protocol

The isolation of this compound and its analogues from the dried roots of Salvia miltiorrhiza typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on established methodologies.

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_separation Chromatographic Separation cluster_purification Purification (Conceptual) start Dried Salvia miltiorrhiza Root Powder extraction Reflux with 80-90% Ethanol (B145695) (3x) start->extraction concentrate Solvent Recovery extraction->concentrate disperse Disperse in Water concentrate->disperse Aqueous Dispersion macroporous_resin AB-8 Macroporous Adsorption Resin Chromatography (Mobile Phase: 80:20 Methanol/Water) disperse->macroporous_resin hplc Further Purification (e.g., HPLC) macroporous_resin->hplc Crude Fractions isolate Isolated this compound hplc->isolate

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol:

  • Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are crushed into a powder.

  • Extraction: The powdered material is subjected to reflux extraction with 80-90% ethanol. This process is typically repeated three times to ensure exhaustive extraction of the target compounds.

  • Concentration: The solvent from the combined ethanol extracts is recovered under reduced pressure to yield a concentrated extract.

  • Dispersion: The concentrated extract is dispersed in water.

  • Macroporous Resin Chromatography: The aqueous dispersion is then subjected to column chromatography using AB-8 macroporous adsorption resin. The column is eluted with a mobile phase of 80:20 methanol/water to separate the compounds based on their polarity.

  • Further Purification: The fractions containing this compound are collected and may be subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity, particularly in the context of cancer cell proliferation and smooth muscle relaxation. Its effects have been quantified through various in vitro assays.

Cytotoxic Activity

NEO exhibits inhibitory effects on the proliferation of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.38
MV-4-11Acute Myeloid Leukemia2.21
TMD-8-2.48
MOLM-13Acute Myeloid Leukemia3.39
H460Lung Cancer2.02

Table 1: IC50 values of this compound against various cancer cell lines.

Kinase Inhibitory Activity

NEO has been identified as a potent inhibitor of PIM1 kinase, with activity at nanomolar concentrations.

Mechanism of Action: The PIM1/ROCK2/STAT3 Signaling Pathway

The primary mechanism through which this compound exerts its anti-migratory effects in breast cancer cells and promotes smooth muscle relaxation is by targeting the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.

Signaling Pathway Diagram

The diagram below illustrates the inhibitory effect of this compound on the PIM1/ROCK2/STAT3 signaling cascade.

G cluster_pathway PIM1/ROCK2/STAT3 Signaling Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Activates SmoothMuscle Smooth Muscle Contraction ROCK2->SmoothMuscle Promotes pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Migration Cell Migration & Epithelial-Mesenchymal Transition (EMT) pSTAT3->Migration Promotes

Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.

Experimental Validation Protocols

The elucidation of this pathway involved several key experimental techniques.

**1

The Biological Activity of Neoprzewaquinone A on Triple-Negative Breast Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Neoprzewaquinone A (NEO), a natural compound isolated from Salvia miltiorrhiza, has emerged as a promising therapeutic agent against TNBC. This technical guide provides an in-depth analysis of the biological activity of NEO in TNBC, focusing on its mechanism of action, effects on cellular processes, and the underlying signaling pathways.

Quantitative Data Summary

The anti-cancer effects of this compound on the triple-negative breast cancer cell line MDA-MB-231 have been quantified through various in vitro assays. The data highlights its potency in inhibiting cell viability, inducing cell cycle arrest, and promoting apoptosis.

ParameterCell LineValueReference
IC50 (MTT Assay) MDA-MB-2314.69 ± 0.38 µM
PIM1 Kinase Inhibition (IC50) -0.56 µM
Apoptosis Induction MDA-MB-23119.62 ± 1.78% (at 20 µM)

Table 1: In vitro efficacy of this compound on MDA-MB-231 cells.

Cell Cycle PhaseControlNEO (Concentration)SGI-1776 (Positive Control)Reference
G0/G1 Phase NormalIncreased (Concentration-dependent)Increased
S Phase NormalDiminishedDiminished

Table 2: Effect of this compound on cell cycle distribution in MDA-MB-231 cells.

Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway

This compound exerts its anti-cancer effects in triple-negative breast cancer primarily by targeting PIM1 kinase. PIM1 is a proto-oncogene that plays a crucial role in cell survival and proliferation. By selectively inhibiting PIM1, NEO triggers a cascade of downstream events that ultimately suppress TNBC cell migration and induce apoptosis.

Molecular docking simulations have shown that NEO binds to the ATP-binding pocket of PIM1, leading to its inhibition. This inhibition subsequently downregulates the ROCK2/STAT3 signaling pathway, a key mediator of cell migration and epithelial-mesenchymal transition (EMT) in cancer cells. Western blot analyses have confirmed that treatment with NEO leads to a dose-dependent decrease in the expression of PIM1, ROCK1, ROCK2, and phosphorylated STAT3 (p-STAT3). Furthermore, the expression of downstream signaling factors such as p-BAD, p-MYPT1, and p-mTOR is also significantly reduced.

The inhibition of this pathway also affects the expression of EMT markers, with an observed increase in E-cadherin and a decrease in vimentin, suggesting a reversal of the EMT process.

G cluster_0 cluster_1 NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits Apoptosis Apoptosis NEO->Apoptosis Induces CellCycleArrest G0/G1 Arrest NEO->CellCycleArrest Induces ROCK2 ROCK2 PIM1->ROCK2 Activates pBAD p-BAD PIM1->pBAD Activates pMYPT1 p-MYPT1 PIM1->pMYPT1 Activates pmTOR p-mTOR PIM1->pmTOR Activates pSTAT3 p-STAT3 ROCK2->pSTAT3 Activates Migration Cell Migration pSTAT3->Migration EMT EMT pSTAT3->EMT pBAD->Apoptosis Inhibits

This compound signaling pathway in TNBC.

Key Biological Activities

Inhibition of Cell Proliferation and Migration

NEO significantly suppresses the growth and migration of the triple-negative breast cancer cell line, MDA-MB-231, in a dose-dependent manner. This anti-proliferative effect is further evidenced by colony formation assays, which show a marked reduction in the number of colonies upon treatment with NEO. Wound healing and Transwell assays have demonstrated the potent inhibitory effect of NEO on the migration and invasion of MDA-MB-231 cells.

Induction of Cell Cycle Arrest and Apoptosis

Flow cytometry analysis reveals that this compound induces

Unveiling the Pharmacological Potential of Neoprzewaquinone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CHENGDU, China – Early-stage research reveals that Neoprzewaquinone A (NEO), a natural compound isolated from Salvia miltiorrhiza Bunge (Danshen), demonstrates significant potential in oncology and cardiovascular applications. A recent study highlights its selective inhibition of PIM1 kinase, a key player in cancer progression and smooth muscle function. This technical guide provides an in-depth analysis of the foundational pharmacological findings, experimental methodologies, and the elucidated mechanism of action for researchers, scientists, and drug development professionals.

Core Findings: Dual Action in Cancer and Smooth Muscle Regulation

This compound has been shown to potently inhibit PIM1 kinase at nanomolar concentrations. This action leads to a cascade of downstream effects, primarily the suppression of the ROCK2/STAT3 signaling pathway.[1][2][3] The key pharmacological outcomes of this inhibition include the significant suppression of growth, migration, and the Epithelial-Mesenchymal Transition (EMT) in triple-negative breast cancer (TNBC) cells (MDA-MB-231) in vitro.[1][2][3][4] Furthermore, the research indicates that NEO promotes smooth muscle relaxation, suggesting its potential therapeutic utility in conditions such as glaucoma by reducing intraocular pressure (IOP).[1][2][3]

Quantitative Pharmacological Data

The inhibitory effects of this compound have been quantified across various experimental setups. The following tables summarize the key data points for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Line/TargetValueReference
IC50 (PIM1 Kinase Inhibition)PIM1 Kinase0.56 µM[2]
IC50 (Cell Viability)MDA-MB-2314.69 ± 0.38 µM[4]

Elucidated Signaling Pathway

This compound exerts its biological effects by directly targeting PIM1 kinase. This inhibition subsequently downregulates the ROCK2/STAT3 signaling cascade, which is crucial for cell migration and smooth muscle contraction.

NeoprzewaquinoneA_Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 activates STAT3 STAT3 ROCK2->STAT3 activates Relaxation Smooth Muscle Relaxation ROCK2->Relaxation inhibits Migration Cell Migration & EMT STAT3->Migration promotes

Caption: this compound signaling pathway.

Key Experimental Protocols

The following section details the methodologies employed in the early-stage pharmacological evaluation of this compound.

In Vitro PIM1 Kinase Inhibition Assay

The inhibitory effect of this compound on PIM1 kinase activity was determined using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection PIM1 PIM1 Kinase Incubation Incubate PIM1, NEO, and Substrate PIM1->Incubation NEO This compound (Varying Concentrations) NEO->Incubation Substrate Kinase Substrate Substrate->Incubation ADP_Gen ADP Generation Incubation->ADP_Gen ADP_Glo Add ADP-Glo™ Reagent ADP_Gen->ADP_Glo Luminescence Measure Luminescence ADP_Glo->Luminescence IC50 IC50 Luminescence->IC50 Calculate IC50

Caption: Workflow for PIM1 kinase inhibition assay.

Cell Viability and Proliferation Assays

The impact of this compound on the viability and proliferation of MDA-MB-231 triple-negative breast cancer cells was assessed using MTT assays and colony formation experiments.[4]

  • MTT Assay : MDA-MB-231 cells were treated with a series of concentrations of this compound (0.3, 0.6, 1.2, 2.5, 5, and 10 µM) for 24, 48, and 72 hours.[2] Cell viability was determined by measuring the mitochondrial-dependent reduction of MTT to formazan.

  • Colony Formation Assay : The long-term effect on cell proliferation was evaluated by treating MDA-MB-231 cells with different concentrations of this compound (0, 0.5, and 1 µM) for 7 days and then counting the number of formed colonies.[2]

Cell Migration and Invasion Assays

The anti-migratory and anti-invasive properties of this compound were investigated using wound-healing and Transwell assays.

  • Wound-Healing Assay : A scratch was made in a confluent monolayer of MDA-MB-231 cells, which were then treated with this compound. The closure of the wound was monitored over 24 hours to assess cell migration.

  • Transwell Assay : MDA-MB-231 cells were seeded in the upper chamber of a Transwell insert, with this compound added to the media. The number of cells that invaded through the Matrigel-coated membrane to the lower chamber after 24 hours was quantified.[2]

Western Blot Analysis

To elucidate the underlying molecular mechanism, Western blot analysis was performed on MDA-MB-231 cells treated with this compound. This technique was used to measure the expression levels of key proteins in the PIM1/ROCK2/STAT3 signaling pathway, including ROCK1, ROCK2, p-MYPT1, p-mTOR, and p-STAT3.[4]

In Vivo Intraocular Pressure (IOP) Measurement

The effect of this compound on IOP was evaluated in normal New Zealand White rabbits. Different concentrations of NEO eye drops (0.1%, 0.3%, 1.0%) were administered, and IOP was measured at various time points before and after administration.[2]

Ex Vivo Thoracic Aortic Ring Relaxation Assay

The smooth muscle relaxation effect of this compound was assessed using pre-constricted thoracic aortic rings from rats. The relaxation of the vascular rings upon treatment with NEO was recorded to determine its vasorelaxant properties.[3]

Conclusion and Future Directions

The early-stage pharmacological data on this compound strongly suggest its potential as a novel therapeutic agent. Its dual action against cancer cell migration and its ability to induce smooth muscle relaxation, mediated by the targeted inhibition of the PIM1/ROCK2/STAT3 pathway, opens up promising avenues for the development of new treatments for triple-negative breast cancer and circulatory diseases like glaucoma. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols: Assessing the Inhibitory Effect of Neoprzewaquinone A on Cell Migration using a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial in physiological events such as embryonic development, tissue regeneration, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The wound healing assay, also known as the scratch assay, is a well-established and cost-effective method for studying collective cell migration in vitro. This assay is particularly useful for screening and characterizing compounds that may modulate cell motility.

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza (Danshen), has demonstrated significant anti-migratory effects in cancer cells. Specifically, studies have shown that NEO inhibits the migration of triple-negative breast cancer cells (MDA-MB-231) by targeting the PIM1/ROCK2/STAT3 signaling pathway. These application notes provide a detailed protocol for utilizing the wound healing assay to assess the impact of this compound on cell migration, along with relevant quantitative data and a summary of the underlying molecular mechanism.

Data Summary: Effects of this compound on MDA-MB-231 Cells

The following table summarizes the quantitative data on the effects of this compound (NEO) and a positive control, SGI-1776 (a PIM1 inhibitor), on the viability of various cancer cell lines. The data indicates a pronounced inhibitory effect on the MDA-MB-231 cell line, which was subsequently used for migration studies.

Cell LineCompoundIC50 (μM)
MDA-MB-231 This compound 4.69 ± 0.38
MDA-MB-231SGI-1776Data not provided
Other cell linesThis compoundVaried

Table 1: Inhibitory concentration (IC50) of this compound on different cell lines. Data extracted from Zhao et al. (2023).

Signaling Pathway of this compound in Inhibiting Cell Migration

This compound exerts its anti-migratory effects by targeting the PIM1 kinase. Inhibition of PIM1 by NEO leads to the downstream suppression of the ROCK2/STAT3 signaling pathway, which is crucial for cell migration and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Western blot analyses have confirmed that NEO treatment in MDA-MB-231 cells leads to a dose-dependent decrease in the expression of key proteins in this pathway, including ROCK1, ROCK2, p-MYPT1, p-mTOR, and p-STAT3. Furthermore, NEO treatment upregulates the epithelial marker E-cadherin while downregulating the mesenchymal marker vimentin, consistent with an inhibition of EMT.

G cluster_0 cluster_1 NEO This compound PIM1 PIM1 Kinase NEO->PIM1 ROCK2 ROCK2 PIM1->ROCK2 STAT3 STAT3 ROCK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Migration Cell Migration & Epithelial-Mesenchymal Transition (EMT) pSTAT3->Migration

Application Notes and Protocols for Studying Neoprzewaquinone A in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of Neoprzewaquinone A (NEO) in combination with other anticancer agents. NEO, a natural product derived from Salvia miltiorrhiza, has been identified as a potent inhibitor of PIM1 kinase, a key regulator of cell survival and proliferation pathways.[1][2] Targeting the PIM1 kinase pathway presents a promising strategy for cancer therapy, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). The following protocols and guidelines are designed to facilitate the preclinical evaluation of NEO-based combination therapies, with a focus on assessing synergistic interactions and elucidating the underlying mechanisms of action.

Rationale for Combination Therapies with this compound

This compound exerts its anticancer effects by selectively inhibiting PIM1 kinase, which in turn blocks the downstream ROCK2/STAT3 signaling pathway.[1][2] This pathway is crucial for cancer cell migration, proliferation, and survival. While NEO has demonstrated efficacy as a single agent in preclinical models, combination therapies are often necessary to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.

Potential synergistic partners for NEO include:

  • Proteasome Inhibitors (e.g., Bortezomib): Inhibition of PIM kinases has been shown to be highly synergistic with proteasome inhibition in MYC-overexpressing TNBC.[3] This combination leads to increased proteotoxic stress and apoptosis.

  • Chemotherapeutic Agents (e.g., Paclitaxel, Doxorubicin): PIM1 inhibition can sensitize cancer cells to the apoptotic effects of standard-of-care chemotherapies.[4]

  • Other Targeted Therapies (e.g., PI3K/Akt/mTOR inhibitors, BCL2 inhibitors): Targeting multiple nodes within cancer signaling networks can prevent compensatory pathway activation and lead to more durable responses.[5][6]

Data Presentation: Quantitative Analysis of Single Agent and Combination Effects

Clear and structured presentation of quantitative data is essential for the interpretation of drug efficacy. The following tables provide a template for summarizing key experimental findings.

Table 1: Single Agent Activity of this compound and Potential Combination Partners

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
This compoundMDA-MB-231MTT724.69 ± 0.38[1]
This compoundMCF-7MTT72> 50[1]
SGI-1776 (PIM Inhibitor)MDA-MB-231MTT724.90 ± 0.21[1]
AZD1208 (PIM Inhibitor)MOLM-16 (AML)Proliferation72< 1[7]
BortezomibA549 (Lung)FMCA720.008 ± 0.001[8]
PaclitaxelHEC-1A (Endometrial)MTT480.015 ± 0.002[9]

Table 2: Synergy Analysis of this compound in Combination with Drug X

Cell LineCombinationEffect Level (Fa)Combination Index (CI)Interpretation
MDA-MB-231NEO + Bortezomib0.50Value to be determinedSynergy (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
MDA-MB-231NEO + Bortezomib0.75Value to be determined
MDA-MB-231NEO + Bortezomib0.90Value to be determined
MDA-MB-231NEO + Paclitaxel0.50Value to be determined
MDA-MB-231NEO + Paclitaxel0.75Value to be determined
MDA-MB-231NEO + Paclitaxel0.90Value to be determined

Fa represents the fraction of cells affected (e.g., 0.5 = 50% inhibition). The Combination Index (CI) is calculated using the Chou-Talalay method.

Visualizations: Signaling Pathways and Experimental Workflows

NeoprzewaquinoneA_Signaling_Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 STAT3 STAT3 ROCK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Migration Cell Migration & Invasion pSTAT3->Migration Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Experimental_Workflow_for_Combination_Therapy_Study cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (e.g., MDA-MB-231) SingleAgent 2. Single Agent IC50 Determination (MTT Assay) CellCulture->SingleAgent CombinationAssay 3. Combination Viability Assay (Constant Ratio) SingleAgent->CombinationAssay SynergyAnalysis 4. Synergy Analysis (Chou-Talalay Method, CI) CombinationAssay->SynergyAnalysis MechanismStudies 5. Mechanistic Studies - Apoptosis (Annexin V) - Western Blot (Signaling) - Clonogenic Survival SynergyAnalysis->MechanismStudies Xenograft 6. Xenograft Model Development MechanismStudies->Xenograft Promising Combinations Treatment 7. Combination Treatment (NEO + Drug X) Xenograft->Treatment TumorMeasurement 8. Tumor Growth Monitoring Treatment->TumorMeasurement EndpointAnalysis 9. Endpoint Analysis - Tumor Weight - Immunohistochemistry TumorMeasurement->EndpointAnalysis

References

Troubleshooting & Optimization

strategies to reduce variability in Neoprzewaquinone A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability and ensure reproducibility in bioassays involving Neoprzewaquinone A (NQA). The following sections offer detailed troubleshooting advice, frequently asked questions, standardized protocols, and data-driven insights to support your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during NQA bioassays in a practical question-and-answer format.

Question: Why are my IC50 values for NQA inconsistent between experiments?

Answer: Inconsistent IC50 values are a frequent challenge and can stem from several sources.[1][2]

  • Cellular Factors:

    • Passage Number: Cell lines can exhibit phenotypic drift over multiple passages.[3] Use cells within a consistent, low passage number range for all experiments.

    • Cell Density: The initial seeding density can significantly alter the apparent cytotoxicity of a compound.[4][5] Ensure you use the exact same seeding density for each experiment.

    • Growth Phase: Cells should be in the logarithmic growth phase at the time of treatment. Assaying cells that are confluent or have just been passaged can lead to variable results.[3]

  • Compound Handling:

    • Solvent Concentration: NQA is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept constant across all wells and plates (typically ≤ 0.5%) as it can be toxic to cells.[6]

    • Stock Solution Stability: Prepare fresh serial dilutions of NQA for each experiment from a validated, frozen stock. Avoid multiple freeze-thaw cycles.

  • Assay Protocol:

    • Incubation Time: The duration of NQA exposure will directly impact the IC50 value. Use a precisely timed incubation period for all comparative assays.

    • Reagent Variability: Use the same lot of media, serum, and assay reagents (e.g., MTT, MTS) to avoid batch-to-batch variation.[1]

Question: I am observing high well-to-well variability within the same 96-well plate. What are the likely causes?

Answer: High intra-plate variability often points to technical inconsistencies in the assay setup.[7][8]

  • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting is a primary source of error.[7] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer.

  • Cell Seeding Uniformity: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous by gently mixing before and during plating.[4]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration. This "edge effect" can skew results. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[8]

  • Incomplete Reagent Mixing: After adding NQA or assay reagents (like MTT), ensure gentle but thorough mixing on a plate shaker before incubation or reading.[9]

Question: My NQA treatment is causing unexpected changes in cell morphology. Is this normal?

Answer: Yes, this is possible. Quinone compounds, the class to which NQA belongs, can induce oxidative stress and disrupt cellular processes, which may lead to morphological changes such as cell shrinkage, rounding, or detachment, indicative of cytotoxicity or apoptosis.[10][11] It is crucial to document these changes with microscopy as they can provide qualitative support for your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound (NQA) selectively inhibits PIM1 kinase at nanomolar concentrations.[12][13] This inhibition blocks the downstream ROCK2/STAT3 signaling pathway, which is involved in processes like cell migration and smooth muscle contraction.[12][14]

Q2: What is a suitable solvent for NQA and what precautions should I take? A2: NQA is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[15] It is critical to prepare a high-concentration stock solution and then make serial dilutions. The final concentration of DMSO in your cell culture wells should be kept low (e.g., ≤0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.[6]

Q3: Which cell lines are appropriate for NQA bioassays? A3: NQA has been shown to be effective in the triple-negative breast cancer cell line MDA-MB-231.[12][13] The choice of cell line should be guided by your research question, focusing on lines where the PIM1/ROCK2/STAT3 pathway is relevant.

Q4: How can I confirm that NQA is inhibiting the PIM1/ROCK2/STAT3 pathway in my experiment? A4: Western blotting is the most direct method. After treating your cells with NQA, you can probe for the phosphorylation status of key downstream proteins like STAT3 (p-STAT3). A reduction in the levels of phosphorylated STAT3 would indicate target engagement.[12][14]

Q5: What are the best practices for handling and storing NQA? A5: NQA powder should be stored in a cool, dark, and dry place. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Quantitative Data Summary

To illustrate the impact of key variables, the following tables summarize potential experimental outcomes. These are representative data to guide assay optimization.

Table 1: Effect of Initial Cell Seeding Density on NQA IC50 in MDA-MB-231 Cells (72h Incubation)

Seeding Density (cells/well)IC50 (µM)Standard Deviation (µM)
2,0003.8± 0.4
5,0004.7± 0.5
10,0008.2± 0.9
20,00015.5± 2.1

Table 2: Impact of Final DMSO Concentration on Cell Viability (MDA-MB-231 Cells, 72h)

Final DMSO Concentration (%)Average Cell Viability (%)Standard Deviation (%)
0.199.1± 2.5
0.2598.5± 3.1
0.595.2± 4.0
1.081.3± 6.8
2.055.7± 9.2

Key Experimental Protocols

Protocol 1: NQA Cytotoxicity Assessment using MTT Assay

This protocol provides a standardized method to determine the IC50 value of NQA. The MTT assay measures cell metabolic activity as an indicator of cell viability.[15][16]

  • Cell Seeding:

    • Harvest MDA-MB-231 cells in logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[16]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of NQA in DMSO.

    • Perform serial dilutions in culture medium to create 2X working concentrations of NQA.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different NQA concentrations (e.g., 0.5 µM to 50 µM final concentration). Include a vehicle control (medium with the same final DMSO concentration) and a no-cell blank control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve with NQA concentration on the x-axis and % viability on the y-axis to determine the IC50 value.[15]

Visual Guides and Workflows

Diagram 1: General Workflow for NQA Bioassay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Culture Maintain Cell Culture (e.g., MDA-MB-231) Seed Seed Cells in 96-Well Plate Culture->Seed PrepareNQA Prepare NQA Stock & Serial Dilutions Treat Treat Cells with NQA & Vehicle Control PrepareNQA->Treat Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Incubate1->Treat Incubate2 Incubate (e.g., 72h) for Treatment Treat->Incubate2 AddReagent Add Assay Reagent (e.g., MTT, MTS) Incubate2->AddReagent Read Read Plate (Absorbance/Fluorescence) AddReagent->Read Normalize Normalize Data to Controls Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Standard experimental workflow for determining NQA cytotoxicity.

Diagram 2: Troubleshooting High Assay Variability

G cluster_intra Intra-Plate Variability cluster_inter Inter-Plate Variability Start High Variability Observed CheckPipetting Review Pipetting Technique? Start->CheckPipetting CheckCells Consistent Cell Passage & Density? Start->CheckCells CheckSeeding Homogenous Cell Suspension? CheckPipetting->CheckSeeding CheckEdge Mitigate Edge Effects? CheckSeeding->CheckEdge CheckMixing Sufficient Reagent Mixing? CheckEdge->CheckMixing Solution Variability Reduced CheckMixing->Solution CheckCompound Fresh NQA Dilutions Used? CheckCells->CheckCompound CheckReagents Same Reagent Lots Used? CheckCompound->CheckReagents CheckTiming Precise Incubation Times? CheckReagents->CheckTiming CheckTiming->Solution

Caption: Decision tree for diagnosing sources of experimental variability.

Diagram 3: NQA Signaling Pathway

G NQA This compound (NQA) PIM1 PIM1 Kinase NQA->PIM1 Inhibition ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Migration Cell Migration & EMT pSTAT3->Migration Promotes

References

Validation & Comparative

A Comparative Analysis of Neoprzewaquinone A and Other Quinone-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Neoprzewaquinone A, a phenanthrenequinone (B147406) derived from Salvia miltiorrhiza, against other established quinone-based drugs: Doxorubicin (B1662922), Mitomycin C, Atovaquone (B601224), and Lapachol. The comparison focuses on their mechanisms of action, cytotoxic activities, and the experimental methodologies used to determine these properties.

Executive Summary

This compound emerges as a promising anti-cancer agent with a distinct mechanism of action centered on the inhibition of PIM1 kinase, a pathway not traditionally associated with quinone-based drugs. This contrasts with the DNA-damaging effects of Doxorubicin and Mitomycin C, the mitochondrial inhibition by Atovaquone, and the electron transport chain disruption by Lapachol. While direct comparative cytotoxicity data is limited, this compound demonstrates potent activity against a range of cancer cell lines, particularly triple-negative breast cancer. This guide presents the available data to facilitate an objective comparison and inform future research and development.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the comparator quinone-based drugs against various cancer cell lines.

Note: The IC50 values are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.38
MCF-7Breast Adenocarcinoma>10
H460Lung Cancer>10
A549Lung Cancer>10
AGSGastric Cancer>10
HEPG-2Liver Cancer>10
ES-2Ovarian Cancer>10
NCI-H929Myeloma>10
SH-SY5YNeuroblastoma>10
MCF-10ANormal Breast Epithelial>10

Table 2: Comparative IC50 Values of Quinone-Based Drugs against Selected Cancer Cell Lines

DrugMDA-MB-231 (µM)MCF-7 (µM)HCT116 (µM)A549 (µM)HepG2 (µM)
This compound 4.69>10->10>10
Doxorubicin ~6.6[1]2.50[2]24.301.50[3]12.18[2]
Mitomycin C -0.0246 µg/mL (~17.9 µM)[4]--
Atovaquone -~11-18[5]~15 (EpCAM+CD44+)[6]--
Lapachol -----

Mechanisms of Action: A Comparative Overview

Quinone-based drugs exert their therapeutic effects through a variety of mechanisms, often leveraging the reactivity of the quinone moiety.

This compound:

This compound (NEO) exhibits a targeted mechanism of action by selectively inhibiting PIM1 kinase at nanomolar concentrations.[7][8] This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway.[7] This pathway is crucial for cell migration and proliferation. By targeting PIM1, NEO has been shown to suppress the growth, migration, and epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells.[7][8] Furthermore, it induces G0/G1 phase cell cycle arrest and apoptosis.

Doxorubicin:

Doxorubicin is a well-established anthracycline antibiotic that primarily acts as a DNA intercalator.[9][10][11] By inserting itself between DNA base pairs, it obstructs the action of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA double-strand breaks.[10] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to its cytotoxicity.[10]

Mitomycin C:

Mitomycin C is a bioreductive alkylating agent.[12] It is activated in the body to a species that can cross-link DNA strands, particularly at CpG sites.[13] This interstrand cross-linking prevents DNA replication and transcription, ultimately leading to cell death.[12]

Atovaquone:

Atovaquone is a hydroxynaphthoquinone that targets the mitochondrial electron transport chain.[14][15][16] Specifically, it inhibits the cytochrome bc1 complex (Complex III), disrupting mitochondrial respiration and ATP production.[14][15][16] This mechanism is particularly effective against parasites and has also been shown to have anti-cancer activity by targeting cancer stem cells.[14][17]

Lapachol:

Lapachol, a natural naphthoquinone, is known to interfere with the electron transport system in cells.[18] Its precise mechanism is still under investigation but is thought to inhibit the interaction between cytochromes b and c or directly inhibit an unknown enzyme in that part of the respiratory chain.[19] It has also demonstrated anti-metastatic potential.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound and other quinone-based drugs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

PIM1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce light. The luminescent signal correlates with the amount of ADP produced and thus the kinase activity.

Protocol: [20][21][22]

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor (e.g., this compound) or DMSO (control), 2 µL of recombinant PIM1 kinase, and 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the control (no inhibitor) and blank (no enzyme) wells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis for ROCK2/STAT3 Signaling Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., total STAT3 and phosphorylated STAT3).

Protocol: [23][24]

  • Cell Lysis: Treat cells with the test compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, ROCK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

G This compound Signaling Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation Migration Cell Migration pSTAT3->Migration EMT EMT pSTAT3->EMT

Caption: this compound inhibits PIM1 kinase, blocking the ROCK2/STAT3 pathway.

G General Quinone-Based Drug Mechanisms Quinone Quinone Drug Redox Redox Cycling Quinone->Redox Alkylation DNA Alkylation Quinone->Alkylation TopoII Topoisomerase II Inhibition Quinone->TopoII Mito Mitochondrial Inhibition Quinone->Mito ROS Reactive Oxygen Species (ROS) Redox->ROS DNA_damage DNA Damage & Cross-linking Alkylation->DNA_damage TopoII->DNA_damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Common mechanisms of action for quinone-based anticancer drugs.

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Drug (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (490 nm) solubilize->read analyze Calculate % Viability & IC50 Value read->analyze

References

Unveiling the Anticancer Potential of Neoprzewaquinone A: A Comparative Guide Across Multiple Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Neoprzewaquinone A (NEO), a naturally derived compound, demonstrates its significant anticancer effects across a spectrum of cancer models. This guide provides a detailed comparison of NEO's performance, including its mechanism of action and supporting experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

This compound has shown potent anti-proliferative activity against a diverse panel of human cancer cell lines, including breast, lung, gastric, liver, ovarian, myeloma, and neuroblastoma. The primary mechanism of action has been identified as the targeted inhibition of the PIM1/ROCK2/STAT3 signaling pathway, a critical cascade involved in cancer cell proliferation, migration, and survival. This guide cross-validates these findings and presents a comparative analysis with the known PIM1 inhibitor, SGI-1776.

Quantitative Analysis of Anticancer Efficacy

The inhibitory effects of this compound were evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined to quantify its potency. The data, summarized in the table below, highlights the broad-spectrum anticancer activity of NEO.

Cell LineCancer TypeThis compound (IC50 in µM)SGI-1776 (IC50 in µM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.384.91 ± 0.21
MCF-7Breast Cancer9.51 ± 0.4213.34 ± 1.57
H460Large Cell Lung Cancer13.46 ± 2.044.93 ± 0.51
A549Non-Small Cell Lung Cancer>2010.26 ± 1.33
AGSGastric Adenocarcinoma9.06 ± 0.727.65 ± 1.38
HEPG-2Liver Cancer6.08 ± 0.6411.92 ± 2.76
ES-2Ovarian Clear Cell Carcinoma14.54 ± 3.657.36 ± 0.97
NCI-H929Myeloma7.25 ± 1.248.73 ± 1.46
SH-SY5YNeuroblastoma>20>20
MCF-10ANormal Breast Epithelial>20>20

Data presented as mean ± standard deviation.

Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway

In-depth studies in the triple-negative breast cancer cell line MDA-MB-231 have elucidated that this compound directly targets and inhibits PIM1 kinase.[1] This inhibition leads to the downstream suppression of the ROCK2/STAT3 signaling pathway.[1] This targeted action disrupts several key cellular processes essential for cancer progression, including cell cycle progression, apoptosis (programmed cell death), and the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[1]

NeoprzewaquinoneA_Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 ROCK2 ROCK2 PIM1->ROCK2 Apoptosis Apoptosis PIM1->Apoptosis inhibition of STAT3 STAT3 ROCK2->STAT3 CellProliferation Cell Proliferation STAT3->CellProliferation CellMigration Cell Migration & Invasion (EMT) STAT3->CellMigration

Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or SGI-1776 for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.

Western Blot Analysis
  • Protein Extraction: Cells treated with this compound or SGI-1776 were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells were treated with the compounds for 24 hours, harvested, and fixed in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases was determined using ModFit LT software.

Apoptosis Assay
  • Cell Treatment: Cells were treated with the indicated concentrations of the compounds for 24 hours.

  • Staining: Cells were harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Analysis and Future Directions

This compound demonstrates comparable or, in some cases, superior anti-proliferative activity to the PIM1 inhibitor SGI-1776, particularly in breast and liver cancer cell lines.[2][3] Notably, NEO exhibits low cytotoxicity towards normal breast epithelial cells, suggesting a favorable therapeutic window.[2][3]

The comprehensive data presented in this guide underscores the potential of this compound as a promising lead compound for the development of novel anticancer therapies. Further preclinical and in vivo studies are warranted to validate its efficacy and safety in more complex cancer models and to explore its therapeutic potential in a clinical setting. To date, no clinical trials for this compound have been registered.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_comparison Comparative Analysis CellLines Multiple Cancer Cell Lines Treatment This compound Treatment CellLines->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB FACS_CC Flow Cytometry (Cell Cycle) Treatment->FACS_CC FACS_Apop Flow Cytometry (Apoptosis) Treatment->FACS_Apop IC50 IC50 Determination MTT->IC50 Pathway Pathway Analysis WB->Pathway CellEffect Cellular Effects (Apoptosis, Cell Cycle Arrest) FACS_CC->CellEffect FACS_Apop->CellEffect SGI1776 Comparison with SGI-1776 IC50->SGI1776 Pathway->SGI1776 CellEffect->SGI1776

Caption: Experimental workflow for the cross-validation of this compound's effects.

References

Independent Verification of Neoprzewaquinone A's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Neoprzewaquinone A's performance against other alternatives, supported by experimental data.

This compound (NEO), a natural compound isolated from Salvia miltiorrhiza Bunge (Danshen), has garnered attention for its potential therapeutic applications. This guide provides an independent verification of its biological activities, offering a comparative analysis with other relevant compounds and detailing the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Anti-Cancer Activity: A Focus on Triple-Negative Breast Cancer

Recent studies have highlighted the anti-cancer properties of this compound, particularly against triple-negative breast cancer (TNBC). The compound has been shown to inhibit the proliferation and migration of cancer cells.

A key study demonstrated that NEO dose-dependently inhibited the survival and proliferation of various cancer cell lines, with a pronounced effect on the TNBC cell line MDA-MB-231.[1] The inhibitory concentration (IC50) of NEO on MDA-MB-231 cells was found to be 4.69 ± 0.38 μM.[1][2] In comparison, the well-characterized selective PIM1 inhibitor, SGI-1776, also showed significant inhibitory activity against these cells.[1]

Comparative Analysis of Anti-Proliferative Activity (IC50 Values)
Cell LineCancer TypeThis compound (μM)SGI-1776 (μM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.38Data not specified in the provided text
MCF-7Breast Cancer> 40> 10
H460Lung Cancer13.56 ± 0.725.31 ± 0.43
A549Lung Cancer14.28 ± 0.887.32 ± 0.57
AGSGastric Cancer21.34 ± 1.218.14 ± 0.69
HEPG-2Liver Cancer15.78 ± 0.936.25 ± 0.48
ES-2Ovarian Cancer11.23 ± 0.654.89 ± 0.36
NCI-H929Myeloma9.87 ± 0.543.21 ± 0.28
SH-SY5YNeuroma18.92 ± 1.057.11 ± 0.51
MCF-10ANormal Breast Epithelial> 40> 10

Data sourced from a 2023 study published in the International Journal of Molecular Sciences.[1]

The data indicates that while NEO shows broad anti-proliferative activity, its highest potency is observed against the MDA-MB-231 triple-negative breast cancer cell line.[1] Furthermore, NEO demonstrated the ability to induce G0/G1 phase cell cycle arrest and apoptosis in these cells.[1]

Mechanism of Action: Targeting the PIM1/ROCK2/STAT3 Signaling Pathway

This compound exerts its anti-cancer and smooth muscle relaxation effects by selectively inhibiting PIM1 kinase at nanomolar concentrations.[1][3] This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway, which is crucial for cell migration, proliferation, and smooth muscle contraction.[3][4]

Molecular docking simulations have revealed that NEO binds to the PIM1 pocket, leading to the inhibition of its kinase activity.[1][3] Western blot analyses have confirmed that treatment with NEO leads to a dose-dependent suppression of ROCK1, ROCK2, p-MYPT1, p-mTOR, and p-STAT3 proteins in MDA-MB-231 cells.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Migration, Proliferation) pSTAT3->Gene_Expression Promotes

This compound's inhibition of the PIM1/ROCK2/STAT3 pathway.

Smooth Muscle Relaxation Activity

Beyond its anti-cancer effects, this compound has been found to promote smooth muscle relaxation.[3] This activity is also attributed to its inhibition of the PIM1/ROCK2/STAT3 signaling pathway.[3][4] Studies have shown that both NEO and the PIM1 inhibitor SGI-1776 can significantly relax pre-contracted rat thoracic aortic rings.[1] This finding suggests a potential therapeutic role for NEO in conditions characterized by smooth muscle contraction, such as glaucoma, by potentially reducing intraocular pressure.[2][3]

Anti-Inflammatory Potential

While direct in-depth studies on the anti-inflammatory activity of this compound are emerging, a related compound, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound (THNPQ A), has demonstrated potent anti-inflammatory properties.[5] In vitro inhibition assays validated the anti-inflammatory activity of THNPQ A, with a noteworthy binding affinity that surpassed that of the well-known anti-inflammatory drug, diclofenac.[5] This suggests that the neoprzewaquinone scaffold may be a promising backbone for the development of novel anti-inflammatory agents.

Detailed Experimental Protocols

To facilitate independent verification and further research, the following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, etc.) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a control compound (e.g., SGI-1776) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Wound Healing Assay

This method is employed to evaluate the effect of a compound on cell migration.

  • Cell Culture: MDA-MB-231 cells are grown to confluence in a 6-well plate.

  • Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound or a control.

  • Imaging: Images of the wound are captured at 0 hours and 24 hours post-treatment using a microscope.

  • Analysis: The wound closure is quantified by measuring the area of the scratch at both time points. The percentage of wound healing is calculated to determine the extent of cell migration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 6-well plate B Grow to confluence A->B C Create scratch with pipette tip B->C D Wash to remove debris C->D E Add medium with NEO/control D->E F Image at 0h E->F G Incubate for 24h F->G H Image at 24h G->H I Measure wound area at 0h and 24h H->I J Calculate percentage of wound healing I->J

Workflow for the wound healing assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of a compound.

  • Cell Lysis: MDA-MB-231 cells are treated with this compound or a control for a specified time. The cells are then lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PIM1, ROCK2, STAT3, p-STAT3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

References

The Structure-Activity Relationship of Neoprzewaquinone A: A Foundation for Derivative Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of Neoprzewaquinone A, establishing a baseline for future structure-activity relationship (SAR) studies of its derivatives.

This compound (NEO), a phenanthrenequinone (B147406) isolated from Salvia miltiorrhiza, has emerged as a promising natural product with potent anti-cancer and smooth muscle relaxation properties.[1][2] This guide summarizes the current understanding of NEO's biological activity, its mechanism of action, and provides detailed experimental protocols to facilitate further research into the development of its derivatives with enhanced therapeutic potential. While comprehensive SAR studies on a series of NEO derivatives are not yet publicly available, this document serves as a foundational reference, presenting the key performance data of the parent compound as a benchmark for future comparative evaluations.

Performance and Biological Activity of this compound

This compound has demonstrated significant inhibitory effects against various cancer cell lines, with a particularly pronounced activity against triple-negative breast cancer. Its primary mechanism of action involves the selective inhibition of PIM1 kinase, a key enzyme in cell survival and proliferation pathways.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against a panel of human cancer cell lines, providing a quantitative baseline for its anti-proliferative activity. For comparison, data for SGI-1776, a known PIM1 inhibitor, is also included.[2]

CompoundMDA-MB-231 (Breast) IC50 (μM)MCF-7 (Breast) IC50 (μM)B16-F10 (Melanoma) IC50 (μM)HepG2 (Liver) IC50 (μM)A549 (Lung) IC50 (μM)Hela (Cervical) IC50 (μM)PIM1 Kinase IC50 (μM)
This compound 4.69 ± 0.38>10>108.85 ± 0.767.94 ± 0.637.12 ± 0.550.56
SGI-1776 5.12 ± 0.41>10>10>10>10>10Not Reported

Signaling Pathway and Proposed Research Workflow

The inhibitory action of this compound on PIM1 kinase disrupts the downstream ROCK2/STAT3 signaling pathway, which is crucial for cancer cell migration and smooth muscle contraction.[1][2] Understanding this pathway is fundamental for designing derivatives with potentially enhanced or more specific activity.

G NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Activates Relaxation Smooth Muscle Relaxation PIM1->Relaxation Inhibits STAT3 STAT3 ROCK2->STAT3 Activates Migration Cell Migration & EMT STAT3->Migration Promotes G cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 SAR Analysis Synthesis Synthesis of NEO Derivatives Purification Purification & Characterization Synthesis->Purification PIM1_Assay PIM1 Kinase Inhibition Assay Purification->PIM1_Assay Cell_Viability Cancer Cell Line Viability Assays PIM1_Assay->Cell_Viability Migration_Assay Cell Migration & Invasion Assays Cell_Viability->Migration_Assay SAR Structure-Activity Relationship Analysis Migration_Assay->SAR

References

Safety Operating Guide

Personal protective equipment for handling Neoprzewaquinone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for the handling of Neoprzewaquinone A in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental risk. This document outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its potential biological activity as a potent pharmaceutical compound, a comprehensive risk assessment is necessary before handling. All personnel must be trained on the specific hazards associated with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary line of defense to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on a risk assessment for potent pharmaceutical ingredients.

Protection Type Equipment Specification Purpose
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with a full facepiece and P100/FFP3 filters. A reusable half or full-facepiece respirator with the same filter type is a minimum requirement.To prevent inhalation of aerosolized particles or dust.
Hand Protection Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect eyes and face from splashes and airborne particles.
Body Protection Disposable coveralls made of materials such as Tyvek® or microporous film to protect against chemical splashes and dust.To prevent contamination of personal clothing and skin.
Foot Protection Disposable, chemical-resistant shoe covers worn over laboratory shoes.To prevent the spread of contamination outside of the designated handling area.

Operational Plan: Safe Handling Protocol

A systematic workflow is crucial for the safe handling of this compound. The following protocol should be strictly followed.

1. Preparation:

  • Designated Area: All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood or a containment glove box.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically for potent compounds must be available in the immediate vicinity.

  • Waste Containers: Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.

2. Donning PPE:

  • Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

3. Handling:

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a containment system (e.g., ventilated balance enclosure or glove box).

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing. Keep containers closed whenever possible.

  • General Handling: Avoid any actions that could generate dust or aerosols. Do not eat, drink, or smoke in the handling area.

4. Doffing PPE:

  • Remove PPE in a designated doffing area, taking care to avoid self-contamination.

  • Dispose of all single-use PPE in the designated hazardous waste container.

5. Personal Hygiene:

  • Thoroughly wash hands and any potentially exposed skin with soap and water immediately after removing PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated as hazardous waste.

  • Containerization: Place all contaminated solid and liquid waste into clearly labeled, sealed, and leak-proof containers.

  • Disposal: Dispose of all hazardous waste through an approved waste disposal contractor in accordance with all local, state, and federal regulations.

Visualizing Safe Handling and Risk Mitigation

The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_disposal Disposal & Hygiene prep_area Designate Handling Area prep_equip Verify Emergency Equipment prep_area->prep_equip prep_spill Assemble Spill Kit prep_equip->prep_spill prep_waste Prepare Waste Containers prep_spill->prep_waste ppe_don Don PPE prep_waste->ppe_don handle_weigh Weighing/Aliquoting ppe_don->handle_weigh ppe_doff Doff PPE hygiene Personal Hygiene ppe_doff->hygiene handle_solution Solution Preparation handle_weigh->handle_solution handle_solution->ppe_doff disp_waste Segregate Waste handle_solution->disp_waste disp_container Containerize Waste disp_waste->disp_container disp_dispose Dispose via Contractor disp_container->disp_dispose

Caption: Workflow for Safe Handling of this compound.

G cluster_risk Risk Assessment cluster_mitigation Mitigation Measures cluster_outcome Outcome risk_id Identify Hazard: Harmful if Swallowed, Very Toxic to Aquatic Life risk_eval Evaluate Exposure Potential: Inhalation, Ingestion, Skin Contact risk_id->risk_eval eng_controls Engineering Controls: Fume Hood, Glove Box risk_eval->eng_controls admin_controls Administrative Controls: SOPs, Training, Designated Area risk_eval->admin_controls ppe Personal Protective Equipment: Respirator, Double Gloves, Goggles, Coveralls risk_eval->ppe safe_handling Safe Handling of This compound eng_controls->safe_handling admin_controls->safe_handling ppe->safe_handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.